

Application Notes and Protocols for Pharmacokinetic Analysis of FD223 in Mice

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Compound of Interest		
Compound Name:	FD223	
Cat. No.:	B8198285	Get Quote

Disclaimer: Publicly available information on a compound specifically designated as "FD223" is not available at this time. The following application notes and protocols are provided as a comprehensive template based on standard pharmacokinetic analysis procedures in mice. Researchers should substitute the placeholder data and parameters with their own experimental findings for FD223.

Introduction

This document provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of the investigational compound **FD223** in a murine model. The protocols outlined herein describe the necessary steps for animal handling, compound administration, sample collection, and bioanalytical quantification to determine the key pharmacokinetic parameters of **FD223**. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in preclinical PK studies.

Experimental Protocols Animal Models

Healthy, male ICR mice, weighing between 26.8–31.2 g, are used for this study.[1] The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are to be conducted in accordance with institutional guidelines for animal care and use.



Compound Administration

FD223 is administered to mice via two routes: intravenous (IV) and oral (PO).

- Intravenous (IV) Administration: A solution of **FD223** is prepared in a vehicle of 10% Solutol HS 15, 10% ethanol, and 80% physiological saline.[1] A single dose of 2.5 mg/kg is administered via the tail vein.[1]
- Oral (PO) Administration: A homogenous suspension of FD223 is prepared in 0.5% CMC-Na.
 [1] A single dose of 10 mg/kg is administered by oral gavage.[1]

Mice are fasted overnight prior to dosing with free access to water.[1]

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of **FD223**.

- Time Points: Blood samples are collected at pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours after administration.[1]
- Collection Method: Approximately 50 μL of blood is collected from the saphenous vein at each time point. For terminal blood collection, cardiac puncture is performed under deep anesthesia.[2][3]
- Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).[1] Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.[1]

Bioanalytical Method

The concentration of **FD223** in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

 Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile, followed by centrifugation to remove the precipitated proteins.



- Chromatography: The supernatant is injected onto a C18 column for chromatographic separation.[4]
- Mass Spectrometry: The analyte is detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
- Quantification: The concentration of FD223 in each sample is determined by comparing its
 peak area to that of a standard curve prepared in blank plasma.

Data Presentation

The pharmacokinetic parameters of **FD223** are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacokinetic Parameters of FD223 in Mice

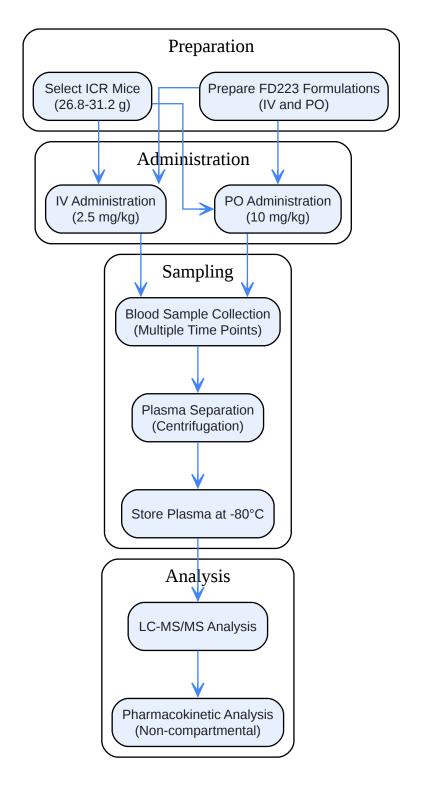
Parameter	IV Administration (2.5 mg/kg)	PO Administration (10 mg/kg)
Cmax (ng/mL)	Value	Value
Tmax (h)	Value	Value
AUC (0-t) (ng·h/mL)	Value	Value
AUC (0-inf) (ng·h/mL)	Value	Value
t1/2 (h)	Value	Value
CL (L/h/kg)	Value	-
Vdss (L/kg)	Value	-
F (%)	-	Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Visualizations



Experimental Workflow



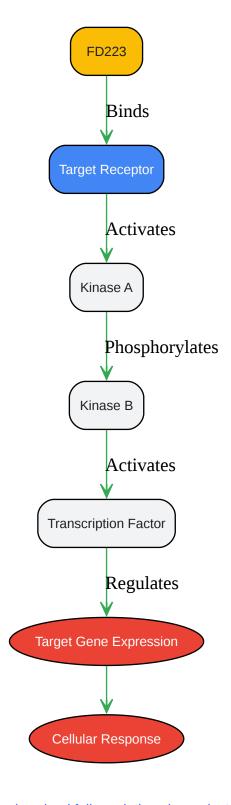
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Caption: Experimental workflow for the pharmacokinetic analysis of FD223 in mice.



Hypothetical Signaling Pathway of FD223

Note: As the mechanism of action for **FD223** is unknown, the following diagram illustrates a hypothetical signaling pathway for demonstrative purposes.



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Caption: A hypothetical signaling pathway potentially modulated by FD223.

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